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Compound of Interest

Compound Name:
Methyl[(oxolan-3-yl)methyl]amine

hydrochloride

CAS No.: 2007919-41-5

Cat. No.: B1531576

Get Quote

Executive Summary: The Oxolane Advantage
The oxolane (tetrahydrofuran) moiety is a privileged scaffold in medicinal chemistry, prized for

its ability to enhance aqueous solubility through hydrogen bond acceptance while maintaining a

lipophilic profile suitable for membrane permeability.

This guide compares the ADME performance of Mono-oxolane scaffolds (e.g., Amprenavir)

versus Bis-oxolane scaffolds (e.g., Darunavir). While the Bis-THF moiety is often cited for its

superior pharmacodynamic binding (backbone hydrogen bonding), its influence on

pharmacokinetic parameters—specifically metabolic stability and intestinal permeability—is

equally profound.
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Feature
Mono-Oxolane
(e.g., Amprenavir)

Bis-Oxolane (e.g.,
Darunavir)

ADME Impact

LogP (Lipophilicity) Higher (typically)
Lower (more polar

surface area)

Bis-THF improves

solubility but may limit

passive diffusion

without optimization.

Metabolic Liability Moderate Low to Moderate

The stereochemically

dense Bis-THF ring is

often more resistant to

CYP-mediated

oxidation than a

simple aliphatic ether.

P-gp Efflux
High Substrate

Potential

High Substrate

Potential

Both scaffolds often

require P-gp inhibition

(boosting) to achieve

therapeutic

CNS/intracellular

levels.

Metabolic Stability & Biotransformation
A critical liability of the oxolane ring is oxidative metabolism at the

-carbon (relative to the ether oxygen). This section details the mechanism and the comparative
stability of the scaffolds.

The Metabolic "Soft Spot"
Cytochrome P450 enzymes (primarily CYP3A4) can target the oxolane ring. The mechanism

involves hydrogen abstraction at the carbon adjacent to the oxygen, leading to a transient

hemiacetal which spontaneously ring-opens.

Comparative Insight:

Mono-THF: The
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-carbons are sterically accessible. If the ring is not substituted, it is a high-clearance soft
spot.

Bis-THF: The fused bicyclic nature and specific stereochemistry (e.g., 3R,3aS,6aR) create a

compact, sterically hindered motif. This steric bulk protects the ether

-carbons from the heme iron of CYP enzymes, effectively "hardening" the metabolic soft spot
compared to the mono-THF or acyclic ethers.

Visualization: Oxolane Ring Oxidation Pathway
The following diagram illustrates the oxidative liability of the oxolane moiety and the

subsequent ring-opening cascade.
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Figure 1: Mechanism of CYP450-mediated oxidative ring opening of the oxolane moiety.

Experimental Protocols: Validating the Profile
To objectively compare oxolane-based candidates, the following self-validating experimental

workflows are required.

Protocol: Metabolic Stability & Metabolite ID
Objective: Determine Intrinsic Clearance (

) and identify if the oxolane ring is the primary site of metabolism.

Reagents:
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Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

NADPH Regenerating System.

Test Compounds (1 µM final concentration).

Positive Control: Midazolam (CYP3A4 probe) or Verapamil.

Workflow:

Incubation: Mix HLM (0.5 mg/mL final), buffer (pH 7.4), and test compound. Pre-incubate at

37°C for 5 min.

Initiation: Add NADPH to start the reaction.

Sampling: Aliquot at

min into ice-cold acetonitrile (quench).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Metabolite ID (Critical Step):

Perform a neutral loss scan focusing on the mass shift of +16 Da (Hydroxylation) and +14

Da (Oxidation to ketone) or +32 Da (Ring opening to acid).

Validation: If the Bis-THF moiety is stable, the primary metabolites should be found on

peripheral groups (e.g., aniline hydroxylation in Darunavir) rather than the ring system

itself.

Protocol: Bidirectional Caco-2 Permeability
Objective: Assess if the polar oxygen atoms in the oxolane ring recruit P-glycoprotein (P-gp)

efflux, a common issue for this class.

Workflow:

Culture: Caco-2 cells grown to confluence (21 days) on Transwell inserts.
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Dosing:

Apical to Basolateral (A-B): Mimics absorption.

Basolateral to Apical (B-A): Mimics efflux.

Inhibitor Check: Co-incubate with Zosuquidar or Verapamil (P-gp inhibitors).

Calculation:

Interpretation:

ER < 2: Passive diffusion dominates (Ideal).

ER > 2: Active efflux.

Observation: Bis-THF drugs often show high ER values (>10), necessitating the co-

administration of boosters (e.g., Ritonavir) to inhibit efflux transporters in vivo.

Visualization: ADME Screening Funnel
This diagram outlines the decision logic for advancing an oxolane lead based on in vitro data.
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Figure 2: Sequential ADME screening workflow for oxolane-containing drug candidates.

Comparative Data Summary
The following table synthesizes literature data comparing the physicochemical and ADME

properties of representative agents.
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Property
Amprenavir (Mono-
THF)

Darunavir (Bis-
THF)

Interpretation

Molecular Weight 505.6 Da 547.7 Da

Bis-THF adds slight

bulk but remains

within Lipinski rules.

LogP (Exp) ~2.5 ~1.8

Bis-THF lowers

lipophilicity, improving

aqueous solubility.

Protein Binding ~90% ~95%

Both exhibit high

binding to Alpha-1-

acid glycoprotein

(AAG).

Caco-2 Permeability Low (Efflux substrate) Low (Efflux substrate)

The moiety does not

solve the efflux

problem; both require

boosting.

CYP3A4 Stability Substrate (Oxidation) Substrate (Oxidation)

While both are

substrates, the Bis-

THF ring itself is more

robust against

cleavage than the

Mono-THF ring.

Expert Insight: The transition to Bis-THF was driven by potency (binding affinity), but the ADME

penalty (increased complexity, efflux liability) was managed by the concurrent development of

pharmacokinetic boosters (Ritonavir/Cobicistat). This proves that an oxolane moiety with

suboptimal intrinsic ADME can still be viable if the metabolic pathway is well-characterized and

manageable.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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